Methyl 2-methylbutanimidate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

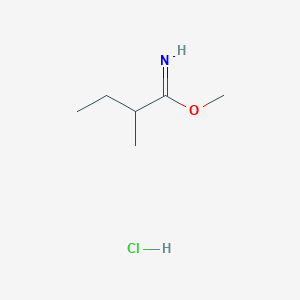

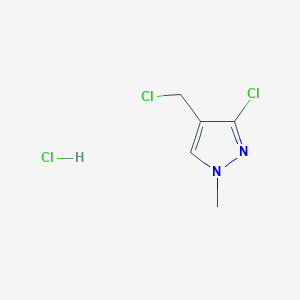

“Methyl 2-methylbutanimidate hydrochloride” is a chemical compound with the CAS Number: 2503209-42-3 . It has a molecular weight of 151.64 . The IUPAC name for this compound is 1-methoxy-2-methylbut-1-en-1-amine hydrochloride .

Molecular Structure Analysis

The InChI code for “Methyl 2-methylbutanimidate hydrochloride” is 1S/C6H13NO.ClH/c1-4-5(2)6(7)8-3;/h4,7H2,1-3H3;1H . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis

“Methyl 2-methylbutanimidate hydrochloride” is a powder that is stored at room temperature .Scientific Research Applications

Analytical Method Development

Researchers have developed a sensitive analytical method using capillary GC-HRMS-SIM for determining remifentanil, a drug closely related to Methyl 2-methylbutanimidate hydrochloride, in human blood. This method, which employs liquid-liquid extraction and a deuterated internal standard, is vital for clinical studies involving pharmacokinetics and drug monitoring, demonstrating the compound's utility in analytical chemistry and medical research (Grosse et al., 1994).

Combustion and Biofuel Research

The study of 2-methylbutanol combustion, a compound structurally similar to Methyl 2-methylbutanimidate hydrochloride, provides insights into alternative fuels and combustion engine efficiency. Experimental data on ignition delay times and laminar flame speeds contribute to the development of detailed chemical kinetic models for biofuel applications, highlighting the relevance of similar compounds in renewable energy research (Park et al., 2015).

Synthetic Organic Chemistry

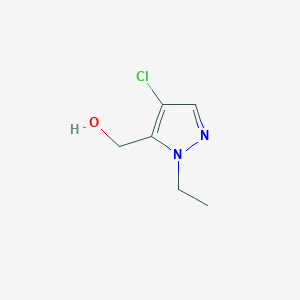

A rapid and efficient synthesis method for 2-Butyl-5-Chloro-3H-Imidazole-4-Carboxaldehyde demonstrates the utility of Methyl 2-methylbutanimidate hydrochloride and related compounds in synthetic organic chemistry. This method facilitates the preparation of complex molecules, underscoring the importance of such reagents in drug discovery and material science (Srinivas et al., 2004).

Chemical Kinetics and Catalysis

Research on the palladium-catalyzed methylation of aryl C-H bonds using peroxides, including compounds similar to Methyl 2-methylbutanimidate hydrochloride, advances our understanding of chemical kinetics and catalysis. Such studies are crucial for developing more efficient and sustainable synthetic routes in pharmaceuticals and organic chemistry (Zhang et al., 2008).

Renewable Chemicals and Fuels Production

Investigations into the dehydration of fermented isobutanol, closely related to Methyl 2-methylbutanimidate hydrochloride, for producing renewable chemicals and fuels, shed light on the potential of such compounds in the green chemistry and sustainable energy sectors. The catalytic conversion processes studied are essential for the development of bio-based platform chemicals (Taylor et al., 2010).

Safety and Hazards

The safety information for “Methyl 2-methylbutanimidate hydrochloride” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

methyl 2-methylbutanimidate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-4-5(2)6(7)8-3;/h5,7H,4H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLTSFWKDMBNTEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=N)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-methylbutanimidate hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzenesulfonamide](/img/structure/B2674453.png)

![N-(4-fluorophenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2674456.png)

![Tert-butyl 3-[(6-chloropyrazin-2-yl)-methylamino]azetidine-1-carboxylate](/img/structure/B2674458.png)

![2-(ethylsulfonyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole](/img/structure/B2674460.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2674461.png)

![1,8-Dioxa-3-azaspiro[4.5]decan-2-one](/img/structure/B2674466.png)

![N-(4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2674471.png)

![N-(3-fluorophenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2674473.png)

![N-(3-chlorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2674474.png)

![5-propyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2674475.png)